Product packaging for Ketomethylenebestatin(Cat. No.:)

Ketomethylenebestatin

Cat. No.: B12081271
M. Wt: 307.4 g/mol
InChI Key: ZPQDBPWAVIVFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Peptidase Inhibitors in Chemical Biology

Peptidases, also known as proteases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. uni-lj.si They are integral to a vast array of physiological processes, including protein maturation, cell growth and development, and the regulation of biologically active peptides. sci-hub.ru Consequently, the inhibition of specific peptidases has become a significant area of research in chemical biology and medicinal chemistry. uni-lj.simdpi.com

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net They are fundamental tools for studying enzyme mechanisms and are the basis for many therapeutic drugs. mdpi.comnih.gov In the context of peptidases, inhibitors can be designed to target specific enzymes involved in disease pathways. For instance, inhibitors of dipeptidyl peptidase-4 (DPP-4) are used in the treatment of type 2 diabetes, while inhibitors of aminopeptidase (B13392206) A are being investigated as antihypertensive agents. wikipedia.orgwikipedia.org The design of potent and selective peptidase inhibitors is a key objective in drug discovery, aiming to modulate pathological processes with high precision. uni-lj.si

Overview of Bestatin (B1682670) Analogues and Peptidomimetics

Bestatin, a natural dipeptide-like compound, is a well-known inhibitor of several aminopeptidases, including aminopeptidase B and leucine (B10760876) aminopeptidase. nih.gov Its structure has served as a scaffold for the development of numerous analogues and peptidomimetics with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have better stability and oral bioavailability. medigraphic.com

The ketomethylene isostere, where a peptide bond is replaced by a -COCH2- group, is a common modification used in the design of peptidase inhibitors. nih.govupc.edu This replacement creates a non-hydrolyzable analogue of the peptide substrate, which can act as a potent inhibitor. nih.gov Other modifications include the hydroxyethylene isostere [-CH(OH)CH2-], which mimics the tetrahedral transition state of peptide bond hydrolysis. nih.govupc.edu The synthesis and evaluation of libraries of bestatin analogues and peptidomimetics have been instrumental in identifying novel inhibitors with therapeutic potential against various diseases, including malaria and cancer. medigraphic.comnih.gov

Historical Development of Ketomethylenebestatin as an Aminopeptidase Inhibitor

This compound, chemically known as (6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid, was synthesized as a carba-analogue of bestatin. nih.govmedkoo.com The synthesis was first described in 1993 and involved a multi-step process including a malonic ester alkylation. nih.gov The rationale behind its development was to create a more stable analogue of bestatin by replacing the scissile amide bond with a ketomethylene group. nih.gov

Initial studies evaluated the inhibitory activity of a 1:1 diastereomeric mixture of this compound against several aminopeptidases. nih.gov The results showed that while it did inhibit these enzymes, its potency was approximately 10-fold lower than that of the parent compound, bestatin. nih.gov Specifically, this compound exhibited IC50 values of 56 μM, 752 μM, and 0.39 μM for aminopeptidase-B (AP-B), aminopeptidase-M (AP-M), and leucine aminopeptidase (Leu-AP), respectively. medchemexpress.com Despite its lower potency compared to bestatin, the development of this compound contributed to the understanding of structure-activity relationships among bestatin analogues and highlighted the importance of the peptide bond or its close mimics for potent enzyme inhibition. nih.gov

Inhibitory Activity of this compound

Enzyme IC50 (μM)
Aminopeptidase-B (AP-B) 56
Aminopeptidase-M (AP-M) 752
Leucine Aminopeptidase (Leu-AP) 0.39

This table displays the half-maximal inhibitory concentration (IC50) of this compound against different aminopeptidases. medchemexpress.com

Compound Names Mentioned in this Article

Compound Name
(6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid
Bestatin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO4 B12081271 Ketomethylenebestatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22)

InChI Key

ZPQDBPWAVIVFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Ketomethylenebestatin and Its Analogues

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comspcmc.ac.ine3s-conferences.org For ketomethylenebestatin, the analysis reveals key disconnections and the corresponding synthetic precursors.

A primary retrosynthetic disconnection of this compound identifies a crucial intermediate: a suitably protected halomethyl ketone derived from (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). nih.gov This highlights the importance of amino acid-derived building blocks in the synthesis. Further disconnection of the main chain points towards a malonic ester derivative as a key synthon for introducing the isobutyl group and the carboxylic acid functionality. nih.gov

Key Intermediates in this compound Synthesis:

IntermediateStructureRole in Synthesis
Protected (2S,3R)-AHPBA halomethyl ketoneVaries based on protecting groupsElectrophilic partner for alkylation
Malonic esterDiethyl or dimethyl malonateNucleophilic precursor for C-C bond formation
4-ketodiesterIntermediate after first alkylationPrecursor for second alkylation and decarboxylation

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound has been achieved through a multi-step sequence that relies on well-established organic reactions. nih.gov

Malonic Ester Alkylation Strategies

A cornerstone of the synthesis is the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com In the context of this compound, the synthesis commences with the alkylation of a malonic ester, such as diethyl malonate, with a protected halomethyl ketone of (2S,3R)-AHPBA. nih.gov This reaction, typically carried out in the presence of a base, forms a 4-ketodiester intermediate. The acidity of the α-hydrogen in the malonic ester facilitates the formation of a nucleophilic enolate, which then attacks the electrophilic halomethyl ketone. organic-chemistry.orgorganicchemistrytutor.comlibretexts.org

Subsequent Alkylation and Deprotection Approaches

Following the initial alkylation, a second alkylation is performed on the resulting 4-ketodiester. nih.gov This step introduces the isobutyl group, which is characteristic of the bestatin (B1682670) structure. Isobutyl bromide is a common alkylating agent for this transformation. The final stages of the synthesis involve the hydrolysis of the ester groups and subsequent decarboxylation to yield the carboxylic acid moiety, followed by the removal of protecting groups from the amino and hydroxyl functionalities to afford this compound. nih.gov

Stereoselective Synthesis and Chiral Control in this compound Chemistry

The biological activity of molecules like this compound is often highly dependent on their stereochemistry. Therefore, controlling the stereocenters during synthesis is of paramount importance. The synthesis of this compound as a 1:1 diastereomeric mixture has been reported, indicating that the alkylation of the 4-ketodiester with isobutyl bromide does not proceed with high stereoselectivity in this particular route. nih.gov

Achieving stereoselective synthesis is a significant challenge in organic chemistry. rsc.orgrsc.orgthieme.com For ketomethylene dipeptides, various strategies have been explored to control the stereochemistry at the newly formed chiral centers. These can include the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions. While the initial reported synthesis of this compound resulted in a diastereomeric mixture, the development of stereoselective methods remains a key area of research for obtaining enantiomerically pure analogues. nih.gov

Development of Novel Synthetic Methodologies for Related Ketomethylene Structures

The ketomethylene isostere is a valuable surrogate for the amide bond in peptidomimetics, often imparting increased stability towards enzymatic degradation. researchgate.netacs.orgresearchgate.netspringernature.com Consequently, extensive research has been dedicated to developing new and efficient methods for the synthesis of ketomethylene di- and tripeptidomimetics. researchgate.netacs.org

A facile and versatile procedure for synthesizing ketomethylene dipeptides involves the use of Nα-Z-amino acid halomethyl ketones and dimethyl malonate as starting materials. researchgate.netresearchgate.net This method has been applied to prepare a variety of alanyl and phenylalanyl derivatives. researchgate.net Other innovative approaches include the tandem chain extension aldol (B89426) reaction, which has been used to synthesize ketomethylene tripeptidomimetics. researchgate.net The development of these novel methodologies expands the accessible chemical space of ketomethylene-containing compounds for biological evaluation. nih.gov

Synthesis of Deuterated or Labeled this compound for Research Applications

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in various research applications, including metabolic studies and as internal standards in mass spectrometry. hyphadiscovery.comucsb.edumdpi.com The synthesis of deuterated this compound would enable detailed investigations into its metabolic fate and pharmacokinetic properties.

General methods for the preparation of deuterated compounds often involve the use of heavy water (D₂O) as the deuterium source. mdpi.comorgsyn.orggoogle.com For instance, ketones can be reductively deuterated using magnesium and D₂O. orgsyn.org Another approach involves H-D exchange reactions catalyzed by transition metals like palladium. mdpi.com The synthesis of a deuterated analogue of this compound would likely involve the incorporation of deuterium at specific positions, which could be achieved by using deuterated starting materials or by performing selective H-D exchange reactions on a late-stage intermediate or the final compound. hyphadiscovery.com

Mechanistic Investigations of Aminopeptidase Inhibition by Ketomethylenebestatin

Enzymatic Inhibition Kinetics and Parameters

The inhibitory potency of ketomethylene-containing peptide analogues, a class to which ketomethylenebestatin belongs, has been evaluated against various aminopeptidases. While specific IC50 values for this compound are not extensively documented in publicly available literature, kinetic studies on analogous compounds provide valuable insights. For instance, the ketomethylene inhibitor LysK(RS)Phe has demonstrated potent inhibition of aminopeptidase (B13392206) M with a Ki value of 4 nM. nih.gov

Studies on the inhibition of membrane leucine (B10760876) aminopeptidase by ketomethylene isosteres have shown that the observed kinetics can be influenced by the presence of cofactors. In the absence of magnesium ions, these inhibitors exhibit normal Michaelis-Menten kinetics. nih.gov However, the introduction of Mg2+ results in more complex, nonlinear kinetic profiles, suggesting a more intricate interaction with the enzyme in the presence of this divalent cation. nih.gov Generally, ketomethylene isosteres have been characterized as weak inhibitors of both leucine aminopeptidase and aminopeptidase M. nih.gov

Mode of Inhibition Analysis

The mode of inhibition for ketomethylene-containing peptides is generally competitive. This is supported by the structural similarity of these compounds to the natural peptide substrates of aminopeptidases. The replacement of the scissile amide bond with a non-hydrolyzable ketomethylene group allows the inhibitor to bind to the enzyme's active site, competing with the endogenous substrate for access. The MeSH terms associated with studies on these inhibitors frequently include "Binding, Competitive," further supporting this classification. nih.gov

In contrast, studies on a reduced isostere of bestatin (B1682670), where the amide carbonyl is replaced by a methylene (B1212753) group, have indicated an unusual noncompetitive mode of inhibition against arginine aminopeptidase. nih.gov This highlights that subtle modifications to the bestatin scaffold can significantly alter the inhibitory mechanism.

Structural Basis of Enzyme-Inhibitor Interactions

The precise molecular interactions between this compound and the active site of aminopeptidases are fundamental to its inhibitory function.

Active Site Binding Mechanisms

Structure-activity relationship studies on a series of ketomethylene dipeptide isosteres have provided insights into their binding within the enzyme's active site. These investigations reveal that the S1 and S1' subsites of the enzyme preferentially accommodate basic and aromatic side chains, respectively. nih.gov This specificity aligns with the known substrate preferences of enzymes like arginine aminopeptidase. nih.gov Interestingly, some bestatin analogues have been shown to bind to the S1' and S2' subsites, suggesting alternative binding modes are possible for this class of inhibitors. nih.gov

Role of Zinc Metallopeptidase Coordination

Conformational Dynamics Upon Binding

The binding of a flexible inhibitor like this compound to the active site of an aminopeptidase is expected to be a dynamic process involving conformational changes in both the inhibitor and the enzyme. Upon entering the active site, the inhibitor likely adopts a specific conformation that maximizes its interactions with the binding pockets. This "induced fit" model suggests that the enzyme's active site may also undergo conformational adjustments to better accommodate the inhibitor, leading to a tightly bound complex. While specific studies on the conformational dynamics of this compound binding are limited, it is a well-established principle in enzyme-inhibitor interactions.

Target Enzyme Profiling and Selectivity Studies

Identification of Primary Aminopeptidase (B13392206) Targets (e.g., AP-B, AP-M, Leu-AP)

Ketomethylenebestatin is recognized as an inhibitor of aminopeptidases (AP). medchemexpress.commedchemexpress.com Its primary targets include Aminopeptidase B (AP-B), Aminopeptidase M (AP-M), and Leucine (B10760876) Aminopeptidase (Leu-AP). medchemexpress.commedchemexpress.com Research has quantified the inhibitory potency of this compound against these enzymes using the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.

The IC50 values for this compound have been determined as:

56 μM for AP-B medchemexpress.commedchemexpress.com

752 μM for AP-M medchemexpress.commedchemexpress.com

Structure Activity Relationship Sar of Ketomethylenebestatin Analogues

Design Principles for Bestatin (B1682670) Carba-analogues

The design of ketomethylenebestatin analogues is rooted in the structure of bestatin, a natural dipeptide inhibitor of aminopeptidases like aminopeptidase (B13392206) N (APN/CD13). benthamdirect.comddtjournal.com Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-leucine, possesses a unique structure that is key to its inhibitory activity. benthamdirect.com Its design principles involve interactions between its functional groups and the active site of the target enzyme: the aromatic ring and the leucine (B10760876) aliphatic chain engage with hydrophobic regions, while the free amino and carboxyl groups form ionic and hydrogen bonds. benthamdirect.com

The core design principle for this compound is the introduction of a ketomethylene group (-CO-CH₂-) as an isosteric replacement for the scissile peptide bond. This modification results in a "carba-analogue" that mimics the transition state of peptide hydrolysis, leading to potent, often slowly reversible or tight-binding inhibition. farmaciajournal.com The synthesis of (6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid is a prime example of a carba-analogue of bestatin, specifically referred to as this compound. tandfonline.com This structural change aims to enhance stability against enzymatic degradation while retaining the key binding interactions of the parent molecule. The free amino and carboxyl groups are considered essential for activity, as their modification or protection leads to a significant loss of inhibitory effect. benthamdirect.com

Impact of Structural Modifications on Inhibitory Potency

The potency of this compound analogues is highly sensitive to structural changes in various parts of the molecule. The relationship between a drug's chemical structure and its biological activity is a fundamental concept in medicinal chemistry. researchgate.net

Analysis of Substituent Effects

Substituent effects play a crucial role in modulating the inhibitory activity of this compound analogues. The parent bestatin molecule contains an N-terminal (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) moiety and a C-terminal L-leucine. tandfonline.com

The key structural features of bestatin responsible for its activity include:

An aromatic ring (phenyl group) that interacts with hydrophobic pockets in the enzyme. benthamdirect.com

An aliphatic side chain (isobutyl group from leucine) that also fits into a hydrophobic area. benthamdirect.com

A free N-terminal amino group and a C-terminal carboxyl group, which are essential for binding. benthamdirect.com

In this compound, the leucine residue is effectively replaced by a structure incorporating the ketomethylene linker and an isobutyl group. The inhibitory potency of a synthesized diastereomeric mixture of this compound against Aminopeptidase-B, Aminopeptidase-M, and Leucine Aminopeptidase was found to be approximately 10-fold lower than that of natural bestatin. tandfonline.com This suggests that while the ketomethylene scaffold is a viable peptide bond mimic, the precise nature and orientation of substituents are critical for achieving high potency. Modifications to the P1' position (the isobutyl group in the case of the leucine analogue) and the P1 position (the benzyl (B1604629) group) are key areas for SAR exploration to enhance potency and selectivity. mdpi.com

CompoundTarget EnzymeInhibitory Potency vs. Bestatin
This compound (diastereomeric mixture)AP-B, AP-M, Leu-AP~10-fold lower

Stereochemical Influence on Activity

Stereochemistry is a paramount factor in the biological activity of bestatin and its analogues. sciepub.comnih.gov The specific three-dimensional arrangement of atoms dictates how the inhibitor fits into the enzyme's active site. researchgate.netnih.gov Bestatin itself has two chiral centers with the (2S,3R) configuration, which is considered crucial for its activity. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of compounds with their biological activities. benthamdirect.comnih.gov These models are invaluable tools in drug design for predicting the activity of novel compounds. nih.govubbcluj.ro While specific QSAR studies on this compound are not widely published, numerous studies on other aminopeptidase inhibitors provide a clear framework for how such models would be developed and applied. benthamdirect.comddtjournal.comfarmaciajournal.com

Descriptor Selection and Model Validation

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For aminopeptidase inhibitors, relevant descriptors often include:

Thermodynamic and Steric Descriptors : Such as the logarithm of the partition coefficient (logP), molecular surface area (MSA), McGowan Volume (MG), and fragment complexity (FC), which describe the molecule's hydrophobicity, size, and shape. farmaciajournal.comnih.gov

Electronic Descriptors : Including dipole moment, atomic charges, and polarizability, which are important for electrostatic and hydrogen bond interactions within the enzyme's active site. benthamdirect.comfarmaciajournal.com

Topological and 3D Descriptors : Used in more complex models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors map the steric, electrostatic, and hydrophobic fields of the molecules. ddtjournal.com

Once descriptors are calculated, a subset that is most relevant to the biological activity is selected using statistical methods like Genetic Algorithms (GA) or stepwise multiple linear regression (MLR). benthamdirect.com

Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. Common validation metrics include:

Coefficient of determination (R²) : Measures how well the model fits the training data. benthamdirect.com

Leave-one-out cross-validation coefficient (q² or Q²) : An internal validation technique to assess the model's robustness and predictive ability. benthamdirect.com A q² value greater than 0.5 is generally considered indicative of a satisfactory model.

External Validation : The model's predictive performance is tested on an external set of compounds (the test set) that was not used in model development. The predictive R² (R²_pred) is a key metric here.

QSAR Study (Inhibitor Class)Model TypeKey DescriptorsValidation Metrics
Leucine Ureido Derivatives (APN)SW-MLRCharge polarization, atomic masses, polarizability, vdW volumesR² = 0.87, Test Set R² = 0.77
Hydroxamic Acid Phosphinates (APN)CoMSIASteric, electrostatic, hydrophobic, H-bond fieldsq² = 0.776, R² = 0.990
Alanine Hydroxamic Acid Derivatives (APN)4D-QSARInteraction pharmacophore featuresq² = 0.8484, R²_pred = 0.8739

Predictive Capabilities of SAR/QSAR Models

The primary goal of developing SAR and QSAR models is to use them as predictive tools to guide the design of new, more potent compounds. farmaciajournal.com A validated QSAR model can estimate the biological activity of hypothetical this compound derivatives before they are synthesized, saving significant time and resources. nih.govnih.gov

For instance, 3D-QSAR models like CoMFA and CoMSIA generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. ddtjournal.com A map might indicate that a bulky, hydrophobic substituent is favored in one region (e.g., the P1 pocket accommodating the benzyl group), while a hydrogen bond donor is required in another. Chemists can use this information to rationally design new analogues with modified substituents predicted to have enhanced inhibitory potency. ddtjournal.com These predictive models are powerful for prioritizing which novel compounds to synthesize and test, thereby accelerating the discovery of lead candidates. farmaciajournal.com

Research on Analogues and Prodrug Strategies

Design and Synthesis of Novel Ketomethylenebestatin Analogues

The design of novel analogues of this compound is primarily driven by the goal of enhancing inhibitory potency and selectivity for specific aminopeptidases. The core principle involves modifying the peptide structure by replacing the scissile amide bond with a more stable ketomethylene group (-COCH2-). sci-hub.ru This isosteric replacement mimics the transition state of peptide bond hydrolysis, leading to potent inhibition of the target enzyme. sci-hub.ru The fundamental structure of bestatin (B1682670) provides a template, where the aromatic ring of the phenylalanine residue and the aliphatic chain of the leucine (B10760876) residue interact with hydrophobic regions of the aminopeptidase (B13392206) active site. sci-hub.ru Key functional groups, including the free amino group and the carboxyl group, are essential for activity, likely participating in hydrogen and ionic bonding within the active site. sci-hub.ru

The synthesis of this compound, specifically (6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid, has been described as a multi-step process. nih.gov A key step in the synthesis involves a malonic ester alkylation using a suitably protected halomethyl ketone derived from (2S,3R)-AHPBA ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid). This is followed by a second alkylation of the resulting 4-ketodiester with isobutyl bromide. The final steps involve decarboxylation and deprotection to yield the target compound. nih.gov This synthetic route produces a 1:1 diastereomeric mixture at the C2 position. nih.gov

Research has shown that these synthetic analogues are effective inhibitors of various aminopeptidases. However, their potency can be lower than the parent compound, bestatin. For example, the diastereomeric mixture of this compound showed inhibitory potencies against Aminopeptidase B (AP-B), Aminopeptidase M (AP-M), and Leucine Aminopeptidase (Leu-AP) that were approximately 10-fold lower than those of bestatin. nih.gov

Inhibitory Potency of this compound Analogues

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various aminopeptidases, demonstrating its activity profile as an inhibitor.

EnzymeIC50 (μM)Reference
Aminopeptidase B (AP-B)56 medchemexpress.com
Aminopeptidase M (AP-M)752 medchemexpress.com
Leucine Aminopeptidase (Leu-AP)0.39 medchemexpress.com

Exploration of Pseudopeptide and Peptidomimetic Scaffolds

The development of this compound is a prime example of utilizing pseudopeptide scaffolds to create enzyme inhibitors. sci-hub.ru Pseudopeptides are peptide mimics where one or more amide bonds have been replaced by a different type of covalent bond that is resistant to enzymatic cleavage. sci-hub.ru The ketomethylene isostere [-COCH2-] is a classic amide bond surrogate used to design inhibitors of peptidases. sci-hub.runih.gov This structural modification makes the resulting compound a stable analogue of the enzyme's substrate, allowing it to bind tightly to the active site without being hydrolyzed. sci-hub.ru

Strategies for Modulating Biological Properties through Derivatization

The biological properties of bestatin analogues, including this compound, can be significantly modulated through chemical derivatization of their key functional groups. sci-hub.ru Research on bestatin has highlighted that the free α-amino group and the C-terminal carboxyl group are both critical for potent inhibitory activity. sci-hub.ru

Strategic derivatization can therefore be used to probe the structural requirements of the enzyme's active site and to fine-tune the inhibitor's properties.

N-Terminal Modification : Derivatization of the N-terminal amino group, for instance by introducing an N-benzyloxycarbonyl group, can lead to a drastic reduction in inhibitory effect. sci-hub.ru This indicates that a free, positively charged amino group is likely essential for ionic interactions with the enzyme. sci-hub.ru

C-Terminal Modification : Modification of the C-terminal carboxyl group, such as converting it to an amide, also results in significantly weaker inhibitory activity. sci-hub.ru This suggests the negatively charged carboxylate is vital for binding, possibly through coordination with a metal ion in the active site or hydrogen bonding. sci-hub.ru

Hydroxyl Group Modification : The α-hydroxyl group is another key site for interaction, often involved in coordinating with a catalytic zinc ion in metalloaminopeptidases. sci-hub.ru Replacing this group or altering its stereochemistry can have a profound impact on potency.

Effect of Derivatization on Bestatin Inhibitory Activity

This table illustrates how chemical modifications to the functional groups of Bestatin, a close structural relative of this compound, affect its inhibitory concentration (IC50). This provides insight into the structure-activity relationship.

CompoundModificationRelative Inhibitory EffectReference
BestatinNone (Parent Compound)Strong (IC50 = 0.05 μg/mL) sci-hub.ru
N-Benzyloxycarbonyl-BestatinN-terminal amino group blockedNo conspicuous inhibition at 250 μg/mL sci-hub.ru
Bestatin AmideC-terminal carboxyl group converted to amideVery weak (IC50 = 35 μg/mL) sci-hub.ru

Conceptual Approaches for Prodrug Development

While specific prodrugs of this compound are not extensively documented, several established conceptual approaches for peptide and peptidomimetic prodrugs could be applied to enhance its therapeutic potential. researchgate.netmdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.govpharmacologycanada.org This strategy is often used to overcome poor physicochemical or pharmacokinetic properties like low solubility, poor membrane permeability, or rapid metabolism. rsc.org

For a molecule like this compound, with its key amino, carboxyl, and hydroxyl functional groups, the following prodrug strategies could be conceptually applied:

Esterification : The C-terminal carboxyl group could be esterified to increase lipophilicity and potentially enhance intestinal permeability for oral delivery. mdpi.com These esters would be designed to be hydrolyzed by esterases in the plasma or target tissues to release the active drug. capes.gov.br

Peptide-Drug Conjugates (PDCs) : this compound could be covalently attached to a specific peptide sequence via a cleavable linker. nih.govresearchgate.net The peptide carrier could be designed to target a specific receptor, for instance, one overexpressed on tumor cells, leading to site-specific delivery. nih.gov

N-Acylation/N-Alkyloxycarbonyl Derivatives : The N-terminal amino group could be transiently masked with an acyl or alkyloxycarbonyl group. annualreviews.org This modification can increase lipophilicity and protect against degradation by exopeptidases. The masking group would be designed for enzymatic cleavage in vivo. annualreviews.org

Cyclic Prodrugs : A bio-reversible cyclization strategy could be employed. mdpi.comcapes.gov.br This involves creating a cyclic prodrug by linking two functional groups (e.g., the N-terminus and the C-terminus) with a chemical linker that is designed to be cleaved in a specific biological environment, releasing the linear, active drug. capes.gov.br This approach can improve metabolic stability and membrane permeation by masking polar groups and inducing a more compact conformation. mdpi.comcapes.gov.br

These conceptual strategies aim to transiently modify the physicochemical properties of this compound to overcome biological barriers, ultimately improving its delivery and efficacy. nih.govannualreviews.org

Biological Activity in Advanced Cellular Models

In Vitro Inhibition of Aminopeptidases in Cell Lysates

Ketomethylenebestatin has been characterized as an inhibitor of several aminopeptidases (AP). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Its inhibitory potency has been quantified through in vitro assays using cell lysates, which provide a direct measure of the compound's effect on target enzymes.

Research findings indicate that this compound displays varied inhibitory activity against different aminopeptidases. Specifically, it has been shown to inhibit Aminopeptidase (B13392206) B (AP-B), Aminopeptidase M (AP-M), and Leucine (B10760876) Aminopeptidase (Leu-AP). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The half-maximal inhibitory concentrations (IC50) from these studies are detailed in the table below. Notably, it is reported to be approximately 10-fold less effective as an aminopeptidase inhibitor when compared to its parent compound, bestatin (B1682670). medchemexpress.comtargetmol.com

Table 1: In Vitro Inhibitory Activity of this compound against Aminopeptidases

Enzyme IC50 (μM)
Aminopeptidase B (AP-B) 56 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Aminopeptidase M (AP-M) 752 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Leucine Aminopeptidase (Leu-AP) 0.39 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Evaluation of Cellular Enzymatic Activity Modulation in Live Cell Systems

Assessment in Primary Cell Cultures

A comprehensive review of the scientific literature did not yield any specific studies on the evaluation of this compound's modulation of enzymatic activity in primary cell cultures.

Investigation in Immortalized Cell Lines

There is currently no available research data detailing the investigation of this compound's effects on enzymatic activity in immortalized cell lines.

Mechanistic Elucidation within Cellular Contexts

While this compound is known to be an aminopeptidase inhibitor, detailed mechanistic studies elucidating its specific actions and interactions within a cellular context are not available in the current body of scientific literature. grafiati.comdntb.gov.uacsic.escsic.es

Application in Complex Cell Models (e.g., 3D cultures, organoids) for Enzyme Pathway Studies

The application of this compound in complex cell models such as 3D cultures or organoids for the study of enzyme pathways has not been reported in published research.

Effects on Cellular Processes Linked to Aminopeptidase Activity (e.g., peptide processing, signaling pathways)

Specific research detailing the effects of this compound on cellular processes such as peptide processing or signaling pathways that are linked to aminopeptidase activity is not currently available.

Preclinical in Vivo Studies in Experimental Models

Establishment of Animal Models for Investigating Aminopeptidase (B13392206) Inhibition

The investigation of aminopeptidase inhibitors in living organisms necessitates the use of specific animal models that are relevant to the physiological process being studied. researchgate.netmdpi.com For aminopeptidase inhibitors, these models often include rodents such as mice and rats. mdpi.comjst.go.jp Depending on the therapeutic target, researchers might employ models of cancer, where tumor-bearing mice are used to assess anti-angiogenic or anti-tumor effects, or models of hypertension, such as the spontaneously hypertensive rat (SHR), to study effects on blood pressure regulation. mdpi.com Other relevant models could include those for inflammation, pain, or immunological disorders, where the inhibition of specific aminopeptidases is thought to be beneficial. nih.govunina.it The selection of the animal model is a critical step, designed to simulate a human disease or physiological state as closely as possible to generate predictive data. asm.org

In Vivo Confirmation of Aminopeptidase Target Engagement

A crucial step in preclinical development is to confirm that the compound interacts with its intended molecular target within the complex environment of a living animal. jst.go.jp This process, known as target engagement, can be assessed through various methods. One common approach is competitive activity-based protein profiling (ABPP), which uses specialized probes to measure the binding of a reversible inhibitor to its target enzyme. jst.go.jp Another method involves the use of pharmacodynamic biomarkers, which are measurable indicators of a drug's effect on the body. For an aminopeptidase inhibitor, this could involve measuring the accumulation of a known substrate of the target enzyme in tissues or plasma, which would indicate that the enzyme's activity has been successfully blocked. oatext.com Positron Emission Tomography (PET) imaging with a radiolabeled tracer that binds to the target aminopeptidase can also be used to visualize and quantify target engagement non-invasively. mdpi.com

Mechanistic Investigations in Animal Systems

Once target engagement is confirmed, studies are conducted to understand the downstream biological consequences of inhibiting the target enzyme in an animal model. These mechanistic investigations aim to elucidate how the inhibitor's action on the enzyme translates into a physiological effect. nih.gov For an aminopeptidase inhibitor, this could involve ex vivo analysis of tissues to measure changes in the levels of signaling molecules, peptides, or hormones that are regulated by the target enzyme. For instance, if the inhibitor targets an aminopeptidase involved in the renin-angiotensin system, researchers would measure changes in angiotensin peptides in the brain or blood of treated animals. mdpi.com These studies provide essential insights into the compound's mechanism of action in a complex biological system.

Assessment of Compound Activity in Disease-Relevant Animal Models

The ultimate preclinical goal is to evaluate whether the compound has a therapeutic effect in an animal model that mimics a human disease. asm.orgmdpi.com This involves administering the compound to diseased animals and monitoring for improvements in disease-specific endpoints.

Efficacy in Modulating Specific Biological Pathways

In this phase, researchers assess the compound's ability to influence the specific biological pathways that are dysregulated in the disease model. For an aminopeptidase inhibitor being tested for anti-cancer properties, this would involve measuring the inhibition of tumor growth, reduction in metastasis, or suppression of angiogenesis (the formation of new blood vessels) in tumor-bearing animals. unit.no Data from these studies would demonstrate the compound's efficacy in modulating these key pathological processes.

Pharmacodynamic Evaluation in Animal Tissues

Pharmacodynamic studies measure the effect of a drug on the body over time. In preclinical animal studies, this involves collecting tissue samples at various time points after drug administration to analyze the extent and duration of the target's inhibition. oatext.com For an aminopeptidase inhibitor, this would mean quantifying the level of enzyme inhibition in various tissues of interest (e.g., tumor, brain, kidney) and correlating this with the observed therapeutic effects. researchgate.net This information is critical for understanding the relationship between the drug's concentration in the body and its biological activity, which helps in designing dosing regimens for potential human trials.

Conceptual Framework for Potential Therapeutic Applications of Aminopeptidase Inhibition

Role of Aminopeptidases in Pathophysiological Processes

Aminopeptidases are a group of ubiquitous enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. medchemexpress.compatsnap.comwikipedia.org These enzymes are not merely involved in protein digestion and turnover but are critical players in a multitude of physiological and pathophysiological processes. patsnap.comsci-hub.ru Most aminopeptidases are metalloenzymes, often containing a zinc ion in their active site, which is crucial for their catalytic function. medchemexpress.compatsnap.comwikipedia.org

The dysregulation of aminopeptidase (B13392206) activity is associated with a wide range of diseases. patsnap.comsci-hub.ru In cancer, for instance, altered expression and activity of aminopeptidases can influence tumor growth, invasion, and metastasis. patsnap.comsci-hub.ru They are also deeply involved in the immune system. patsnap.comnih.gov Certain aminopeptidases, such as the endoplasmic reticulum aminopeptidases (ERAPs), are key to processing antigenic peptides to the optimal size for binding to Major Histocompatibility Complex (MHC) class I molecules, a fundamental step in the adaptive immune response. nih.govoup.com By modulating the peptide repertoire presented on the cell surface, they can influence how the immune system recognizes and responds to both pathogens and malignant cells. nih.gov

Furthermore, aminopeptidases play a significant role in regulating blood pressure and cardiovascular function through their action on bioactive peptides within systems like the renin-angiotensin system (RAS). medchemexpress.commdpi.com They are responsible for generating or degrading angiotensin peptides, thereby altering the balance of these potent vasoactive molecules. medchemexpress.commdpi.com Their involvement extends to inflammatory processes, neurodegeneration, and renal function, making them significant targets for therapeutic intervention. patsnap.comsci-hub.rumdpi.com

Theoretical Basis for Ketomethylenebestatin as a Pharmacological Tool

This compound is a synthetic chemical compound designed as an analogue of Bestatin (B1682670), a naturally occurring, broad-spectrum aminopeptidase inhibitor. medchemexpress.comnih.govmedchemexpress.com The theoretical basis for its use as a pharmacological tool stems from its specific molecular structure, which is engineered to inhibit the catalytic activity of certain aminopeptidases. nih.govnih.gov

The key structural modification in this compound is the replacement of the scissile amide bond found in peptide substrates with a hydrolytically stable ketomethylene group (-COCH2-). nih.gov This isostere mimics the transition state of the peptide bond cleavage, allowing the inhibitor to bind tightly to the enzyme's active site without being cleaved, thereby blocking its function. sci-hub.runih.gov Research has shown that ketones can be more potent inhibitors of cytosolic aminopeptidases than their hydroxy analogues, possibly due to the conversion of the ketone group to a dihydroxy group within the enzyme's active site. sci-hub.ru

This compound is classified as a carba-analogue of Bestatin. nih.govtargetmol.com Its synthesis and initial inhibitory profile were described in 1993, demonstrating its action against several aminopeptidases. nih.gov While it was found to be a potent inhibitor, studies indicated that its inhibitory potencies against Aminopeptidase B (AP-B), Aminopeptidase M (AP-M), and Leucine (B10760876) Aminopeptidase (Leu-AP) were approximately ten times lower than those of its parent compound, Bestatin. nih.gov Despite this, its stable structure and defined inhibitory profile make it a valuable tool for studying the specific roles of these enzymes in biological systems.

Interactive Data Table 1: Inhibitory Potency of this compound

This table displays the half-maximal inhibitory concentration (IC50) values for this compound against various aminopeptidases, indicating its effectiveness as an inhibitor for these specific enzymes.

Target EnzymeIC50 Value
Aminopeptidase B (AP-B)56 μM medchemexpress.commedchemexpress.commedchemexpress.com
Aminopeptidase M (AP-M)752 μM medchemexpress.commedchemexpress.commedchemexpress.com
Leucine Aminopeptidase (Leu-AP)0.39 μM medchemexpress.commedchemexpress.commedchemexpress.com

Identification of Enzyme-Driven Targets for Future Intervention

The potential of this compound as a therapeutic lead compound is directly linked to the pathophysiological roles of the enzymes it inhibits: AP-B, AP-M, and Leu-AP. medchemexpress.comnih.gov By targeting these specific aminopeptidases, there is a theoretical basis for intervening in several disease processes.

Aminopeptidase B (AP-B): This enzyme is implicated in inflammatory processes, tumorigenesis, and Type II diabetes. sci-hub.ru Its inhibition could therefore represent a strategy for managing these conditions. AP-B is also known to be involved in the cleavage of bradykinin (B550075) from kallidin-10, suggesting a role in pain and inflammation pathways. sci-hub.ru

Aminopeptidase M (AP-M/APN/CD13): This is a particularly significant target with diverse functions. It is involved in the final stages of peptide digestion, tumor cell invasion, and the regulation of the immune response. medchemexpress.comwikipedia.org As an enkephalin-degrading enzyme in the brain, its inhibition could have applications in pain management. dntb.gov.ua Given its association with cancer progression, inhibitors targeting AP-M are of considerable interest in oncology. sci-hub.ru

Leucine Aminopeptidase (LAP): This enzyme has been associated with several pathological states, including cancer, the aging of eye lenses, the formation of cataracts, and myeloid leukemia. sci-hub.ru Targeting LAP could offer therapeutic avenues for these specific pathologies.

The specificity of this compound, although broader than some inhibitors, provides a framework for exploring its effects in preclinical models of diseases where AP-B, AP-M, and LAP are known to be active drivers of pathology.

Interactive Data Table 2: Potential Pathophysiological Targets for this compound

This table outlines the key aminopeptidase enzymes inhibited by this compound and the associated disease processes, highlighting potential areas for future therapeutic intervention.

Target EnzymeAssociated Pathophysiological Processes
Aminopeptidase B (AP-B) Inflammation, Tumorigenesis, Type II Diabetes, Pain. sci-hub.ru
Aminopeptidase M (AP-M/APN/CD13) Cancer (Tumor Growth, Invasion), Immune Response, Blood Pressure Regulation, Peptide Hormone Regulation, Enkephalin Degradation (Pain). medchemexpress.comwikipedia.orgsci-hub.rudntb.gov.ua
Leucine Aminopeptidase (LAP) Cancer, Eye Lens Aging, Cataracts, Myeloid Leukemia. sci-hub.ru

Q & A

Basic: What are the established synthetic routes for Ketomethylenebestatin, and how are structural characteristics validated?

Answer:
this compound is synthesized via a malonic ester alkylation process using a protected halomethyl ketone derivative of (2S,3R)-AHPBA (6-amino-5-hydroxy-7-phenylheptanoic acid). Key steps include stereochemical control during alkylation and deprotection to yield the final compound . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemistry confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy for functional group analysis. Purity is assessed using HPLC with UV detection (≥95% purity threshold) .

Basic: What methodological approaches are used to evaluate this compound’s aminopeptidase inhibitory activity?

Answer:
Inhibitory efficacy is quantified using fluorogenic substrate-based assays, measuring IC50 values (concentration required for 50% enzyme activity inhibition). Comparative studies with bestatin involve parallel dose-response experiments under identical conditions (pH 7.4, 37°C) . Kinetic assays (e.g., Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). Data normalization to bestatin’s potency (10-fold higher) is critical for contextualizing results .

Advanced: How should researchers design experiments to resolve discrepancies in reported inhibitory potency across studies?

Answer:
Contradictory results often arise from variability in enzyme sources (e.g., recombinant vs. tissue-extracted APs), substrate specificity, or assay conditions. To address this:

  • Standardize enzyme preparation (e.g., recombinant human APN) and substrate (e.g., leucine-AMC).
  • Include positive controls (bestatin) and negative controls (solvent-only) in all assays.
  • Replicate experiments across ≥3 independent trials with statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced: What mixed-methods frameworks are suitable for studying this compound’s cellular mechanisms beyond enzymatic inhibition?

Answer:
A sequential exploratory design is recommended:

Quantitative: Measure AP activity in cell lysates post-treatment using fluorometric assays.

Qualitative: Conduct semi-structured interviews or focus groups with researchers to identify unexplored mechanistic pathways (e.g., immunomodulatory effects).

Integration: Use triangulation to reconcile biochemical data with thematic analysis of qualitative insights .

Basic: What are critical considerations for ensuring reproducibility in in vitro assays with this compound?

Answer:

  • Compound Stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles of stock solutions .
  • Assay Conditions: Pre-incubate enzyme and inhibitor for 10–15 minutes before substrate addition to ensure equilibrium.
  • Data Reporting: Include exact reagent concentrations, incubation times, and instrument settings (e.g., excitation/emission wavelengths) .

Advanced: How can researchers statistically model dose-response relationships for this compound’s inhibitory effects?

Answer:
Use nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Calculate Hill slopes to assess cooperativity and compare EC50 values via extra sum-of-squares F-tests. For meta-analyses, apply random-effects models to account for inter-study heterogeneity (e.g., variance in AP isoforms) .

Basic: What spectroscopic and chromatographic standards are required for reporting novel this compound derivatives?

Answer:

  • NMR: Report ¹H/¹³C spectra with chemical shifts (δ, ppm), multiplicity, and coupling constants (J in Hz).
  • HRMS: Provide molecular ion ([M+H]⁺/[M-H]⁻) with ≤5 ppm accuracy.
  • HPLC: Specify column type (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and retention time .

Advanced: What strategies are effective for integrating fragmented data on this compound’s pharmacokinetics into systematic reviews?

Answer:

  • Literature Screening: Use PRISMA guidelines to identify eligible studies (e.g., in vivo/in vitro PK data).
  • Data Extraction: Tabulate parameters (e.g., clearance, half-life) with species, dosing, and analytical methods.
  • Risk of Bias: Apply SYRCLE’s tool for animal studies to assess confounders (e.g., non-blinded allocation) .

Basic: How should researchers address solubility challenges in cellular uptake studies of this compound?

Answer:
Prepare stock solutions in DMSO (≤0.1% final concentration) to maintain solubility. Validate absence of solvent toxicity via viability assays (e.g., MTT). For aqueous buffers, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) with dynamic light scattering (DLS) to confirm nanoparticle-free formulations .

Advanced: What ethical and methodological standards apply to studies exploring this compound’s therapeutic potential in human-derived models?

Answer:

  • Ethics: Obtain IRB approval for human cell lines (e.g., primary hepatocytes) and disclose donor consent protocols.
  • Experimental Rigor: Use ≥3 biological replicates and blinded analysis for phenotypic assays (e.g., apoptosis).
  • Data Transparency: Share raw data via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.